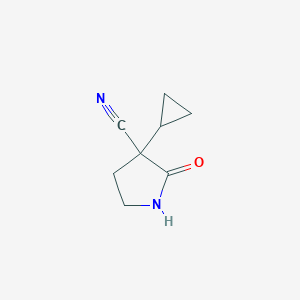
3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The physical form of 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is described as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The chemical compound "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" is a significant intermediate in organic synthesis, contributing to the development of complex molecules with potential biological and pharmacological activities. For instance, the Mn(III)-mediated oxidative cyclization reaction utilizes pyrroles and indoles, revealing its role in synthesizing the tetracyclic core of tronocarpine, which is pivotal in drug discovery processes (Magolan & Kerr, 2006). This example underscores the compound's utility in generating novel structures, potentially leading to new therapeutic agents.
Fluorescent Properties and Biological Activities
Compounds featuring the pyridone fragment, such as "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-," exhibit a range of biological activities including anti-inflammatory, analgesic, anticancer, and cardiotonic effects. Their structural motif, particularly the presence of a cyano group, enhances fluorescence quantum yield, making these compounds valuable in fluorescent sensing applications (Fedoseev et al., 2015). This dual functionality—biological activity and optical properties—positions such compounds as interesting candidates for further exploration in medicinal chemistry and materials science.
Catalytic Applications and Material Science
The versatility of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" extends to catalysis and material science. For example, the development of poly-N-vinylpyrrolidinones with asymmetric centers derived from l-amino acids showcases the compound's role in stabilizing nanoclusters for catalytic asymmetric oxidations. This innovation opens new avenues for synthesizing optically active compounds, highlighting the material's significance in green chemistry and catalysis (Hao et al., 2016).
Environmental and Sensing Applications
The degradation mechanism of nitrogen heterocyclic compounds, like pyridine, in water using dielectric barrier discharge technology, illustrates the environmental applications of related compounds. This research provides insights into removing hazardous substances from water, demonstrating the potential of "3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo-" derivatives in environmental science and pollution control (Li et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOYDKKQPQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


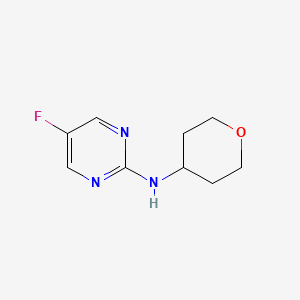
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
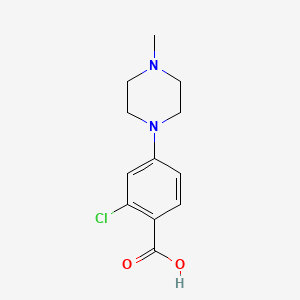

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
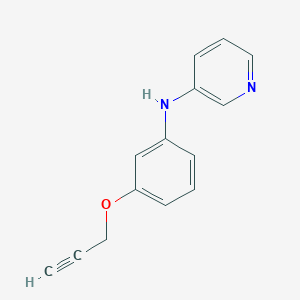
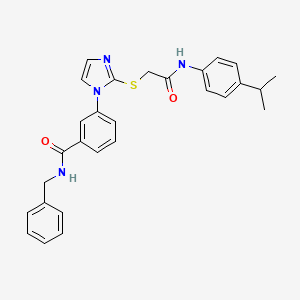
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
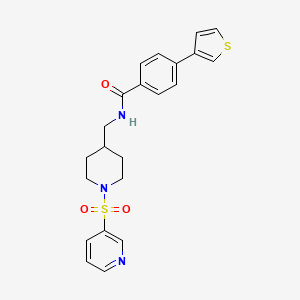
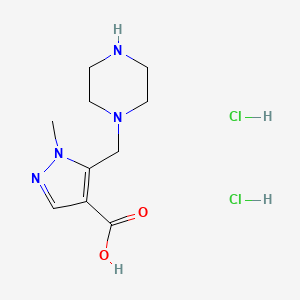
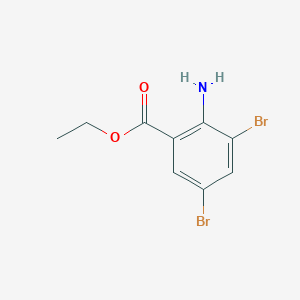
![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)